molecular formula C17H26N4O4 B11503192 N-methyl-2-(3-nitro-2-oxopyridin-1(2H)-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

N-methyl-2-(3-nitro-2-oxopyridin-1(2H)-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

Cat. No.: B11503192
M. Wt: 350.4 g/mol
InChI Key: YXWIHHJPZLOKDK-UHFFFAOYSA-N
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Description

N-METHYL-2-(3-NITRO-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)-N-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)ACETAMIDE is a complex organic compound with a unique structure that combines a pyridine ring with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-2-(3-NITRO-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)-N-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)ACETAMIDE typically involves multiple steps. One common method includes the nitration of a pyridine derivative followed by the introduction of a piperidine moiety. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amide formation reactions. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-METHYL-2-(3-NITRO-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)-N-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-METHYL-2-(3-NITRO-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)-N-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-METHYL-2-(3-NITRO-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)-N-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-METHYL-2-(3-NITRO-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)-N-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)ACETAMIDE is unique due to its combination of a pyridine and piperidine ring, which imparts specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H26N4O4

Molecular Weight

350.4 g/mol

IUPAC Name

N-methyl-2-(3-nitro-2-oxopyridin-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

InChI

InChI=1S/C17H26N4O4/c1-16(2)9-12(10-17(3,4)18-16)19(5)14(22)11-20-8-6-7-13(15(20)23)21(24)25/h6-8,12,18H,9-11H2,1-5H3

InChI Key

YXWIHHJPZLOKDK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)N(C)C(=O)CN2C=CC=C(C2=O)[N+](=O)[O-])C

Origin of Product

United States

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